P70 protein, Xenopus
Description
Historical Perspectives and Discovery of P70S6K in Xenopus Systems
The story of p70S6K in Xenopus is intertwined with the broader investigation of ribosomal protein S6 phosphorylation, a key event linked to increased protein synthesis. Early studies in the 1980s identified that ribosomal protein S6 becomes phosphorylated during oocyte maturation, a process stimulated by hormones like progesterone (B1679170). biologists.com This phosphorylation was correlated with an increase in the rate of protein synthesis, a critical step for the developing egg. biologists.com
Initially, another kinase, p90 ribosomal S6 kinase (p90rsk), was thought to be the primary enzyme responsible for S6 phosphorylation during oocyte maturation. nih.govbiologists.com However, subsequent research in the early 1990s led to the identification and characterization of a distinct 70-kDa S6 kinase in Xenopus oocytes. embopress.orgnih.govnih.gov Using oligonucleotide primers derived from the rat p70S6K sequence, researchers confirmed the presence of a homologous maternal transcript in Xenopus laevis oocytes. embopress.orgnih.govnih.gov This Xenopus homolog shared a high degree of sequence identity with its mammalian counterpart. embopress.orgnih.govnih.gov
Further investigations revealed that specific antibodies against rat p70S6K could immunoprecipitate active S6 kinase from Xenopus oocytes. embopress.orgnih.govnih.gov Progesterone treatment was shown to induce a significant activation of this kinase within an hour, highlighting its early role in the maturation process. embopress.orgnih.govnih.gov The purification and characterization of this 70-kDa protein confirmed it as a distinct S6 kinase, laying the groundwork for understanding its specific functions in Xenopus. embopress.orgnih.govnih.gov
Nomenclature and Isoformic Variations of P70S6K in Xenopus (e.g., p70 and p85 isoforms from alternative translation initiation)
The nomenclature of S6 kinases can be complex. The kinase at the center of this article is broadly known as Ribosomal Protein S6 Kinase 1 (RPS6KB1). In Xenopus, as in mammals, this kinase exists in two primary isoforms, p70S6K and p85S6K. nih.govpsu.edu These isoforms are not products of different genes or alternative splicing, but rather arise from the same mRNA transcript through alternative translation initiation. nih.govpsu.edu
The p85 isoform contains an additional 23 amino acid extension at its N-terminus compared to the p70 isoform. nih.govpsu.edu This extension includes a nuclear localization signal, suggesting a distinct subcellular targeting and potentially different functions for the two isoforms. nih.govpsu.edu Western blot analysis of Xenopus oocyte extracts using anti-p70S6K antibodies recognizes two distinct bands corresponding to the approximate molecular weights of 70 kDa and 85 kDa, confirming the presence of both isoforms in this system. nih.govpsu.edu
| Feature | p70S6K Isoform | p85S6K Isoform |
| Origin | Alternative translation initiation from the same mRNA transcript. nih.govpsu.edu | Alternative translation initiation from the same mRNA transcript. nih.govpsu.edu |
| Relative Size | Approximately 70 kDa. nih.govpsu.edu | Approximately 85 kDa. nih.govpsu.edu |
| Structural Difference | Standard form. | Contains a 23-amino acid N-terminal extension. nih.govpsu.edu |
| Key Feature of Extension | Not applicable. | Contains a nuclear localization signal. nih.govpsu.edu |
| Subcellular Localization | Predominantly cytoplasmic. nih.gov | Primarily nuclear. nih.gov |
Broad Biological Significance and Research Paradigm in Xenopus as a Model Organism for Vertebrate Development and Cell Biology
Xenopus laevis has proven to be an invaluable model organism for studying fundamental cellular processes, and research on p70S6K is a prime example of this. The large size of Xenopus oocytes and eggs allows for straightforward microinjection of various molecules, enabling researchers to manipulate and observe cellular pathways in a living system. nih.gov The developmental program of Xenopus, from oocyte maturation to early embryogenesis, is heavily reliant on translational control, making it an ideal context to study kinases like p70S6K that regulate protein synthesis. nih.govpsu.edu
The early embryonic cell divisions in Xenopus are rapid and synchronous, occurring in the absence of transcription, with the embryo relying on pre-existing maternal mRNAs. embopress.org This unique biological state provides a simplified system to study the regulation of translation. Research using Xenopus has been instrumental in elucidating the role of p70S6K in controlling the translation of specific mRNAs, particularly those with a 5'-terminal oligopyrimidine tract (5'-TOP), which often encode ribosomal proteins and other components of the translational machinery. nih.govpsu.edu
Furthermore, the study of p70S6K in Xenopus has contributed significantly to our understanding of major signaling pathways, such as the target of rapamycin (B549165) (TOR) pathway, which is a central regulator of cell growth and metabolism in response to nutrients and growth factors. capes.gov.br The ability to manipulate this pathway in Xenopus oocytes has provided direct evidence for the intracellular sensing of amino acids and its link to TOR and p70S6K activation. capes.gov.br The conserved nature of these fundamental cellular mechanisms ensures that findings from Xenopus are highly relevant to understanding vertebrate, including human, biology and disease. cdnsciencepub.com
Properties
CAS No. |
148710-60-5 |
|---|---|
Molecular Formula |
C7H9NO |
Synonyms |
P70 protein, Xenopus |
Origin of Product |
United States |
Ii. Molecular Architecture and Catalytic Function of P70s6k in Xenopus
Structural Organization and Functional Domains
Xenopus p70S6K exists in two main isoforms, p70 and p85, which are generated from the same transcript through alternative translation initiation sites. nih.govpsu.edu These isoforms share a high degree of sequence identity with their mammalian counterparts, including conserved phosphorylation sites and regulatory motifs. nih.govpsu.edu The structural organization of p70S6K includes several key functional domains: an N-terminal region, a catalytic kinase domain, a linker region, and a C-terminal autoinhibitory domain. psu.edu
Kinase Domain Features
The catalytic domain of p70S6K is a central feature responsible for its serine/threonine kinase activity. This domain is highly conserved and is where the phosphorylation of substrate proteins occurs. nih.gov Within the kinase domain, a critical phosphorylation site is Thr229 (equivalent to Thr252 in rat p70S6K), located in the activation loop, which is essential for full kinase activation. psu.edunih.govembopress.orgcellsignal.cnresearchgate.net
Autoinhibitory and Linker Regions
The C-terminal region of p70S6K contains an autoinhibitory domain that negatively regulates kinase activity. nih.govpsu.edunih.govembopress.orgcellsignal.cn This domain is characterized by several (Ser/Thr)-Pro phosphorylation sites, including Ser411, Ser418, Thr421, and Ser424 in the carboxy-terminal autoinhibitory domain (numbering may vary slightly depending on the specific sequence and isoform). nih.govpsu.eduembopress.orgresearchgate.net Phosphorylation of these sites is an initial event in the activation process, facilitating subsequent phosphorylation events in the linker region. nih.govpsu.edu
The linker region, situated between the catalytic and autoinhibitory domains, also contains crucial phosphorylation sites that regulate p70S6K activity. nih.govpsu.eduembopress.orgcellsignal.cn Notably, Thr389 and Ser404 in this region are phosphorylated, contributing to the disruption of the interaction between the N- and C-termini of the protein, a step necessary for full activation. nih.govpsu.eduembopress.org Phosphorylation of Thr389 is particularly important and is dependent on the activity of the target of rapamycin (B549165) (TOR), also known as mTOR. nih.govembopress.orgcellsignal.cn
Nuclear Localization Signal (for p85 isoform)
The larger p85 isoform of Xenopus p70S6K contains an additional 23-amino-acid extension at its N-terminus compared to the p70 isoform. nih.govpsu.eduresearchgate.net This extension contains a putative nuclear localization signal (NLS). nih.govpsu.eduresearchgate.netresearchgate.netembopress.org While early studies suggested nuclear localization for p85S6K, more recent research in other systems indicates that p85S6K may be primarily cytoplasmic, whereas p70S6K can reside in both the cytoplasm and the nucleus and may translocate to the nucleus upon activation. researchgate.netresearchgate.net
Kinase Activity and Substrate Specificity
Xenopus p70S6K is a serine/threonine kinase that is activated by a complex pattern of phosphorylation events mediated by various upstream kinases, including those in the PI3K/Akt/mTOR pathway. nih.govpsu.edunih.govembopress.orgbiologists.comfrontiersin.orgresearchgate.net Its activity is crucial for regulating protein synthesis, particularly the translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'-TOP). nih.govembopress.org
Research in Xenopus oocytes has shown that p70S6K activity is high in resting oocytes, decreases significantly after induction of maturation by progesterone (B1679170), and remains low until germinal vesicle breakdown (GVBD). nih.govpsu.edu Following fertilization, p70S6K activity increases during the first cell cycle. psu.edu
Data Table: p70S6K Activity during Xenopus Oocyte Maturation and Early Embryogenesis
| Stage | p70S6K Activity Level | Notes |
| Resting Oocytes | High | |
| 1-2 hours Post-Progesterone | Decreased (6-10 fold) | Stays low until GVBD |
| GVBD | Low | |
| Post-Fertilization | Increased (approx. 30 fold) | During the first cell cycle |
| Later Embryogenesis | Decreased | Over the next two to three cell cycles |
Phosphorylation of Ribosomal Protein S6 (RPS6)
A primary and well-characterized substrate of p70S6K is the 40S ribosomal protein S6 (RPS6). nih.govpsu.edunih.govembopress.orgbiologists.comresearchgate.netmdpi.comcellsignal.com Phosphorylation of RPS6 by p70S6K occurs on multiple serine residues in an ordered fashion. nih.govfrontiersin.orgresearchgate.net This phosphorylation is associated with increased translation of 5'-TOP mRNAs, which typically encode components of the translational machinery, such as ribosomal proteins and elongation factors. nih.govembopress.orgcellsignal.com While p70S6K is a major S6 kinase, other kinases, such as p90Rsk, also phosphorylate S6 in Xenopus oocytes and may be responsible for rapamycin-insensitive S6 phosphorylation observed during maturation. nih.govbiologists.com
Phosphorylation of Eukaryotic Translation Initiation Factors (e.g., eIF4B, eIF4E-BP1, eEF2K)
Beyond RPS6, p70S6K also phosphorylates other components of the translational machinery, including eukaryotic translation initiation factors. These substrates play crucial roles in the initiation and regulation of protein synthesis.
One such substrate is eukaryotic translation initiation factor 4B (eIF4B). Phosphorylation of eIF4B by p70S6K enhances its ability to stimulate the RNA helicase activity of eIF4A, a component of the eIF4F complex that is essential for unwinding mRNA secondary structures in the 5' untranslated region, thereby facilitating ribosome scanning and translation initiation. cellsignal.comnih.govnih.gov
Another important target is the eukaryotic translation initiation factor 4E-binding protein 1 (eIF4E-BP1, also known as 4E-BP1). embopress.orgcellsignal.comnih.govnih.govqiagen.comresearchgate.netgenecards.org While mTOR is the primary kinase that phosphorylates 4E-BPs, leading to their dissociation from eIF4E and subsequent cap-dependent translation initiation, p70S6K signaling is closely linked to the regulation of the eIF4F complex. cellsignal.comnih.govnih.govqiagen.com
Eukaryotic elongation factor 2 kinase (eEF2K) is another protein that can be regulated downstream of the mTOR/p70S6K pathway, although the direct phosphorylation of eEF2K by p70S6K can vary depending on the context. Phosphorylation of eEF2K inhibits its activity, leading to increased activity of eukaryotic elongation factor 2 (eEF2) and thus promoting translational elongation.
These phosphorylation events on translation initiation and elongation factors highlight the multifaceted role of p70S6K in controlling the rate and specificity of protein synthesis in Xenopus.
Other Identified Substrates and Effector Molecules Relevant in Xenopus (e.g., BAD, IRS1)
Xenopus P70S6K regulates protein synthesis, in part, through the phosphorylation of targets such as ribosomal protein S6 (RPS6) and eukaryotic translation initiation factor 4B (EIF4B). uniprot.orguniroma2.it Beyond its role in translation, P70S6K also influences cell survival and metabolic pathways. In human studies, RPS6KB1 (the human ortholog of Xenopus P70S6K) contributes to cell survival by repressing the pro-apoptotic function of BAD through phosphorylation. uniprot.org Furthermore, RPS6KB1 has been shown to mediate insulin (B600854) resistance by phosphorylating Insulin Receptor Substrate 1 (IRS1) at multiple serine residues, leading to accelerated degradation of IRS1. uniprot.org These findings highlight the diverse roles of P70S6K beyond direct translational control, impacting apoptosis and insulin signaling.
Protein-Protein Interaction Networks of Xenopus P70S6K
The function of Xenopus P70S6K is intrinsically linked to its dynamic interactions with various protein partners, including components of signaling pathways and the translational machinery.
P70S6K acts downstream of the mechanistic target of rapamycin complex 1 (mTORC1). uniprot.org mTORC1, which includes the regulatory-associated protein of mTOR (Raptor), plays a crucial role in the activation of S6K. Raptor within the mTORC1 complex binds to a conserved sequence in S6K, known as the TOR signaling motif (TOS), promoting the interaction between S6K and mTOR. mdpi.com This association is essential for mTOR-mediated phosphorylation and subsequent activation of S6K. Mitogenic stimulation leads to the binding and activation of the mTOR-Raptor complex, which in turn phosphorylates and facilitates the release of RPS6KB1. uniprot.orggenecards.orgnih.govgenecards.orgnih.govantibodies-online.com
Activation of P70S6K requires phosphorylation by upstream kinases. 3-phosphoinositide-dependent protein kinase 1 (PDK-1) is a key upstream kinase that phosphorylates S6K1 at a threonine residue in its activation loop, a critical step for full activation. researchgate.netembopress.orgmdpi.com The interaction between PDK-1 and S6K1 is important for this phosphorylation event and can be enhanced by phosphorylation of the hydrophobic motif in S6K1. researchgate.net Studies in Xenopus have also indicated that the atypical protein kinase C isoform, Protein Kinase Cζ (PKCζ), can cooperate with PDK-1 in the activation of p70S6K. nih.gov While overexpression of constitutively active PKCζ alone only modestly activated p70S6K, it enhanced the activation induced by PDK-1. nih.gov This suggests a collaborative role for PKCζ and PDK-1 in regulating Xenopus P70S6K activity.
Xenopus P70S6K interacts with components of the translational machinery, particularly the eukaryotic translation initiation factor 3 (eIF3) complex. Under conditions of nutrient depletion, the inactive form of S6K1 associates with the eIF3 complex. uniprot.orguniprot.orggenecards.org Upon mitogenic stimulation, which leads to the activation and phosphorylation of S6K1 by mTOR, S6K1 is released from the eIF3 complex. uniprot.orggenecards.orgnih.govgenecards.orgnih.govantibodies-online.com This dynamic interaction between S6K1 and eIF3 is thought to play a role in regulating translation initiation. The eIF3 complex itself is a large multiprotein complex required for several steps in protein synthesis initiation, associating with the 40S ribosome and facilitating the recruitment of other initiation factors. genecards.orgnih.govuniprot.orgwikipedia.org
Iii. Cellular and Physiological Roles of P70s6k in Xenopus
Regulation of Ribosome Biogenesis and Protein Synthesis
P70S6K plays a significant role in regulating protein synthesis, a process essential for cellular growth and proliferation affbiotech.comthermofisher.comresearchgate.netnih.gov. Phosphorylation of p70S6K is considered to initiate ribosomal protein synthesis researchgate.net. The downstream phosphorylation of ribosomal protein S6 by p70S6K is closely correlated with increased rates of protein synthesis, particularly when quiescent cells reenter the cell cycle psu.edu. In Xenopus oocytes, dynamic changes in S6 phosphorylation are observed during progesterone-induced maturation psu.edunih.gov.
A key function of p70S6K is the translational control of mRNAs containing a 5′-terminal oligopyrimidine (5′-TOP) tract. These mRNAs typically encode components of the protein synthesis machinery, such as ribosomal proteins and elongation factors psu.eduembopress.orgbiorxiv.org. The translation of 5′-TOP mRNAs is regulated in response to mitogens and is dependent on p70S6K activity psu.eduembopress.orgembopress.orgnih.gov. Studies utilizing rapamycin (B549165), an inhibitor of p70S6K activation, have demonstrated that it down-regulates the translation of 5′-TOP mRNAs psu.eduembopress.orgembopress.orgnih.gov. In Xenopus, reporter constructs containing a 5′-TOP sequence showed decreased translational activity when treated with rapamycin psu.edunih.govnih.gov. Research indicates that an intact polypyrimidine tract within the 5′-TOP is necessary for rapamycin to exert its inhibitory effect on the translation of these transcripts embopress.orgembopress.orgnih.gov.
Beyond its effect on 5′-TOP mRNAs, changes in p70S6K activity in Xenopus during oocyte maturation and early embryogenesis appear to selectively influence the translational capacity available for mRNAs that lack a 5′-TOP region psu.edunih.govnih.govtandfonline.com. Experimental evidence in Xenopus oocytes treated with rapamycin shows that mos mRNA, which does not possess a 5′-TOP, was translated earlier, resulting in a greater production of Mos protein psu.edunih.govnih.govtandfonline.com. Similarly, in fertilized Xenopus eggs, rapamycin treatment led to increased translation of Cdc25A phosphatase, another mRNA lacking a 5′-TOP psu.edunih.govnih.govtandfonline.com. These findings suggest that p70S6K activity may, in specific contexts within Xenopus, exert a repressive effect on the translation of non-5′-TOP mRNAs psu.edunih.govnih.govtandfonline.com.
Differential Translation of Non-5′-TOP mRNAs
Cell Growth and Proliferation Control
In mammalian cells, p70S6K is considered essential for cell proliferation regulated by growth factors thermofisher.compsu.eduresearchgate.netnih.gov. It acts as a crucial downstream effector within the PI3K/Akt/mTOR signaling pathway, which is intrinsically linked to the control of cell growth and proliferation researchgate.net. While the provided information does not detail the direct role of p70S6K in Xenopus cell proliferation to the same extent, its involvement in translational control and its position within the conserved mTOR pathway strongly imply a similar function in regulating cell growth and proliferation in Xenopus.
Cell Size Determination
Studies in model organisms, such as mice, have indicated that S6K1 primarily regulates cell size rather than cell proliferation frontiersin.org. Mice lacking p70S6K exhibit a significantly smaller size, with this effect being most pronounced during embryonic development nih.gov. Phosphorylation of the 40S ribosomal protein S6, a direct target of p70S6K, occurs in Xenopus frontiersin.org. Although the research specifically on Xenopus p70S6K and cell size is limited in the provided data, the conserved role of S6K in protein synthesis and cell growth in Xenopus psu.edunih.gov, coupled with findings in other organisms nih.govfrontiersin.org, suggests that p70S6K likely contributes to cell size determination in Xenopus.
Cell Cycle Progression (e.g., G1 phase)
Research has suggested a link between p70S6K and pathways that control cell cycle progression psu.edunih.gov. In mammalian cells, the microinjection of neutralizing antibodies against p70S6K has been shown to inhibit progression through the G1 phase of the cell cycle psu.edunih.gov. In Xenopus, the first cell cycle subsequent to fertilization is unique among the pre-midblastula transition cell cycles in that it includes a G phase. During this period, a notable increase in p70S6K activity is observed psu.edunih.gov. This temporal association suggests a potential involvement of P70S6K in facilitating G1 phase progression during the early development of Xenopus psu.edunih.gov. Furthermore, in studies using HeLa cells, Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, was found to influence the initiation of protein synthesis via the p70S6K signaling pathway nih.gov.
P70S6K Activity Profile in Xenopus Oocyte Maturation and Early Embryogenesis
| Developmental Stage | P70S6K Activity Level | Notes | Source |
| Resting Oocytes | High | Activity decreases upon progesterone (B1679170) stimulation. | psu.edunih.gov |
| Progesterone-induced Maturation | Decreases to background levels | Activity stays low until Germinal Vesicle Breakdown (GVBD). | psu.edunih.gov |
| Immediately after Fertilization | Increases significantly (approx. 30-fold in first cycle) | Peaks during the first cell cycle, then decreases over subsequent cycles. | psu.edunih.gov |
| Shortly before Midblastula Transition | Increases (two- to threefold at stage 8) | Represents a second peak of activity. | psu.edunih.gov |
| Gastrulation | Third peak of activity (at stage 12) | Represents a third peak during embryonic development. | psu.edunih.gov |
Nutrient Sensing and Metabolic Homeostasis
P70S6K is a key downstream target of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cellular homeostasis that integrates environmental and nutrient signals mdpi.comcdnsciencepub.comnih.gov. Through its control of protein synthesis, P70S6K contributes to metabolic adjustments in response to changes in nutrient and energy availability mdpi.comcdnsciencepub.com.
Amino Acid Signaling and Sensing Mechanisms in Xenopus Oocytes
In Xenopus oocytes, amino acids are important nutrients for growth and maintenance researchgate.net. The mTORC1 pathway, which activates P70S6K, is able to sense a variety of essential nutrients, including amino acids, and respond by altering cellular metabolic processes nih.govresearchgate.net. While the precise mechanisms of amino acid sensing in Xenopus oocytes are still being elucidated, studies in mammalian cells indicate that amino acid transporters play a vital role in metabolism and nutrient signaling pathways, directly activating mTORC1 and coordinating amino acid uptake with signaling researchgate.net. The high sequence identity between Xenopus and mammalian p70S6K, including conservation of phosphorylation sites and regulatory motifs, supports the use of reagents based on mammalian P70S6K for studying the Xenopus enzyme, suggesting conserved signaling mechanisms nih.govpsu.edu.
Response to Dehydration Stress and Estivation in Xenopus laevis
Research findings related to P70S6K phosphorylation during dehydration stress in Xenopus laevis kidney:
| Tissue | Condition | P70S6K Phosphorylation Level | Ribosomal S6 Protein Phosphorylation Level |
| Kidney | Dehydration Stress | Elevated | Elevated |
| Brain | Dehydration Stress | Unchanged | Unchanged |
| Heart | Dehydration Stress | Unchanged | Unchanged |
Data derived from search result cdnsciencepub.com.
Cellular Stress Response Pathways
P70S6K is involved in cellular stress response pathways. In mammalian cells, the mTORC1 pathway, which includes P70S6K as a downstream target, is inhibited by cellular stresses such as hypoxia, low ATP, or DNA damage, often via the activation of AMP kinase mdpi.com. This inhibition shifts cellular resources away from growth and towards survival or quiescence under stress preprints.org.
Studies in Xenopus kidney cells have shown that cellular stresses like arsenite, anisomycin, and heat shock can enhance the phosphorylation of eukaryotic translation initiation factor (eIF)4E and the association of eIF4F with poly(A)-binding protein, even under conditions where the rate of protein synthesis is severely inhibited nih.govsussex.ac.uk. While these studies focus on translation initiation factors, they highlight the complex interplay of signaling pathways, including those potentially involving P70S6K, in the Xenopus cellular stress response.
In neurons undergoing apoptosis, increased phosphorylation and activation of P70S6K have been observed nih.gov. This suggests a potential role for P70S6K in the cellular stress response leading to apoptosis in neuronal contexts, although its precise function in this scenario requires further investigation nih.gov.
Apoptosis and Cell Survival Mechanisms
P70S6K has been implicated in both cell growth and cell survival signaling nih.govnih.gov. In mammalian cells, P70S6K can signal cell survival by phosphorylating and inactivating the pro-apoptotic molecule BAD nih.gov. This suggests a conserved mechanism where P70S6K promotes cell survival by inhibiting apoptotic pathways nih.gov.
In Xenopus, while the direct role of P70S6K in inhibiting apoptosis has not been as extensively studied as in mammalian systems, its involvement in pathways like the PI3K/Akt/mTOR axis, which is crucial for cell survival, proliferation, and metabolism, suggests a potential role in regulating cell fate mdpi.com. The PI3K/Akt pathway is known to promote cell survival upon growth factor signaling, and inhibition of PI3K can lead to apoptosis researchgate.netbiologists.com. Given that Akt can activate mTORC1, which in turn activates P70S6K, it is plausible that P70S6K contributes to cell survival signaling downstream of these pathways in Xenopus as well mdpi.com.
Furthermore, studies on glycogen (B147801) synthase kinase-3 (GSK-3), a key regulator of cell survival and apoptosis, have shown that GSK-3 can be inhibited by phosphorylation mediated by P70S6K downstream of mTOR signaling in the presence of amino acids researchgate.netbiologists.com. GSK-3 plays a critical role in the regulation of apoptosis, and its inhibition is important for the pro-survival effects of the PI3K pathway researchgate.netbiologists.com. This indicates a potential indirect role for P70S6K in promoting cell survival by inhibiting GSK-3 in Xenopus, as GSK-3 is involved in dorsoventral patterning in Xenopus embryos researchgate.net.
Iv. Regulatory Mechanisms Governing P70s6k Activity in Xenopus
Upstream Signaling via the mTOR Pathway
The mTOR protein acts as a key sensor of cellular metabolic status and a central regulator of protein synthesis. genecards.org In the context of Xenopus P70S6K, the mTOR pathway serves as a primary upstream activator. genecards.org The macrolide antibiotic rapamycin (B549165) is a well-established inhibitor of the p70S6K pathway, exerting its effect by specifically blocking mTOR activity. nih.govfrontiersin.orgtechscience.com
mTORC1-Dependent Activation
P70S6K is a direct downstream target of the mTOR complex 1 (mTORC1). genecards.orgpubcompare.ai mTORC1 is a multiprotein complex that includes mTOR, regulatory associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8). pubcompare.ai Raptor is critical for recruiting downstream substrates, including p70S6K, to the mTORC1 complex for phosphorylation and activation. pubcompare.ai
Activation of mTORC1 leads to the phosphorylation and subsequent activation of p70S6K, which is a crucial step in the signaling cascade promoting protein synthesis. pubcompare.ai Activated p70S6K then phosphorylates several downstream targets, notably the 40S ribosomal protein S6 (rpS6) and the eukaryotic translation initiation factor 4B (eIF4B), both of which are essential components of the protein translation machinery. techscience.com Furthermore, mTORC1 also regulates protein translation by phosphorylating and inactivating the eukaryotic initiation factor 4E binding protein 1 (4E-BP1), thereby releasing eIF4E to participate in translation initiation. techscience.com The inhibition of mTOR by rapamycin leads to the deactivation of p70S6K, highlighting the dependence of p70S6K activity on mTORC1. nih.govfrontiersin.orgtechscience.com
Integration of Growth Factor and Nutrient Signals
P70S6K functions as a key integrator of both growth factor and nutrient signals, ultimately controlling the cell's translational capacity. mrc.ac.uk The mTOR pathway, positioned upstream of p70S6K, is a central node that senses and integrates a variety of intracellular and extracellular cues, including nutrients, energy levels, and hormonal signals. researchgate.net
Growth factors, such as insulin (B600854) and insulin-like growth factor 1 (IGF-1), activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. genecards.orgtechscience.comresearchgate.netwikipedia.org Activated Akt, a downstream effector of PI3K, promotes mTORC1 activation, primarily by inhibiting the tuberous sclerosis complex 2 (TSC2), a negative regulator of mTORC1. techscience.comresearchgate.net
In addition to growth factors, nutrient availability significantly influences mTORC1 activity. Amino acids, particularly branched-chain amino acids like leucine, and glucose are potent activators of mTORC1, and their effects can, in some contexts, be independent of the classical upstream growth factor signaling cascades. techscience.compubcompare.airesearchgate.netnih.gov Amino acids are known to regulate mTORC1 activity through a mechanism involving Rag GTPases. researchgate.netnih.gov Research in Xenopus laevis oocytes has specifically demonstrated that the intracellular sensing of amino acids stimulates p70 S6 kinase activity in a manner dependent on TOR (mTOR). nih.gov Furthermore, studies in Xenopus laevis during dehydration stress have shown that the insulin-Akt-mTOR pathway is regulated in a tissue-specific manner, indicating the complexity of signal integration in response to environmental changes. genecards.org
Complex Phosphorylation Events and Kinase Dependencies
Full activation of p70S6K requires a complex series of phosphorylation events at multiple sites, mediated by various upstream kinases. nih.govwikipedia.orguniroma2.itidrblab.netdeciphergenomics.org This intricate phosphorylation pattern ensures precise control over kinase activity.
Sequential Phosphorylation Sites (e.g., Thr389, Thr229, Ser411/418/421/424)
The activation of p70S6K involves sequential phosphorylation steps. An initial event is the phosphorylation of several (Ser/Thr)-Pro sites located within the carboxy-terminal autoinhibitory domain, including Ser411, Ser418, Thr421, and Ser424. nih.govwikipedia.orguniroma2.it Phosphorylation at these sites is thought to induce a conformational change that alleviates the autoinhibition mediated by this domain, thereby facilitating subsequent phosphorylation events. uniroma2.it This initial phosphorylation step is followed by phosphorylation of sites in the linker region, such as Thr389 and Ser404. nih.gov Phosphorylation of Thr389 is particularly critical for p70S6K function and demonstrates a strong correlation with kinase activity in vivo. uniroma2.itdeciphergenomics.org This phosphorylation event is primarily mediated by an mTOR-dependent pathway. wikipedia.orguniroma2.it The final step for full activation involves the phosphorylation of Thr229, located within the catalytic domain of the kinase. nih.govuniroma2.itidrblab.netdeciphergenomics.org
Here is a summary of key phosphorylation sites and involved kinases:
| Phosphorylation Site(s) | Location | Role in Activation | Primary Upstream Kinase(s) |
| Ser411, Ser418, Thr421, Ser424 | C-terminal domain | Alleviates autoinhibition, facilitates other p-sites. nih.govwikipedia.orguniroma2.it | Not clearly identified for all. nih.gov |
| Thr389 | Linker region | Critical for function, correlates with activity. uniroma2.itdeciphergenomics.org | mTOR wikipedia.orguniroma2.it |
| Thr229 | Catalytic domain | Leads to full activation. nih.govuniroma2.itidrblab.netdeciphergenomics.org | PDK-1 nih.govidrblab.net |
Role of Phosphoinositide-Dependent Kinase 1 (PDK-1)
Phosphoinositide-Dependent Kinase 1 (PDK-1) plays a crucial role in the full activation of p70S6K. PDK-1 is the kinase directly responsible for phosphorylating Thr229 in the catalytic loop of p70S6K, a phosphorylation event essential for maximal kinase activity. nih.govidrblab.net Research indicates that prior phosphorylation of Thr389 is a prerequisite for the efficient action of PDK-1 on Thr229. uniroma2.it PDK-1 has been shown to phosphorylate and activate p70 S6 kinase in both in vivo and in vitro settings. genecards.org Interestingly, in vitro studies suggest that PDK1-catalyzed phosphorylation and activation of p70S6K can occur independently of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), unlike the activation of Akt by PDK1 which is highly dependent on this lipid. genecards.org
Involvement of Other Upstream Kinases (e.g., Protein Kinase Cζ, PI3K)
Beyond the central roles of mTOR and PDK-1, other kinases also contribute to the regulation of p70S6K activity. The broader PI3K signaling pathway is positioned upstream of p70S6K activation. idrblab.netmdpi.com PI3K-dependent signaling is believed to regulate the phosphorylation of p70S6K at sites that may subsequently promote the phosphorylation of Thr229 by the constitutively active PDK-1. idrblab.net
Protein Kinase Cζ (PKCζ), an atypical protein kinase C isoform, has also been implicated in the regulation of p70S6K. idrblab.net Experimental evidence suggests that PKCζ can enhance the activation of a C-terminal truncation mutant of p70S6K mediated by PDK-1, indicating a potential cooperative role between these kinases. idrblab.netgenecards.org Furthermore, PDK-1 itself has been shown to directly phosphorylate and activate PKCζ, suggesting a complex interplay within this regulatory network. idrblab.net The PI3K/Akt pathway, influenced by various extracellular stimuli, acts as a significant signaling intermediate linking cell surface receptors to the activation of p70S6K. mdpi.com
Dephosphorylation Events and Phosphatase Interactions (e.g., Protein Phosphatase 1)
The phosphorylation status of P70S6K is a critical determinant of its activity. While phosphorylation at multiple sites is required for full activation, dephosphorylation events serve to inactivate the kinase. Protein phosphatase 1 (PP1) has been implicated in the dephosphorylation of ribosomal protein S6 (rpS6), a primary substrate of P70S6K, suggesting a role for PP1 in counteracting P70S6K activity frontiersin.org. Studies in mammalian systems indicate that PP1 can dephosphorylate multiple sites on rpS6 frontiersin.org. While direct interaction and dephosphorylation of Xenopus P70S6K by PP1 are not extensively detailed in the provided context, the general principle of phosphatase-mediated deactivation is a conserved regulatory mechanism for protein kinases. Research on neurabin I, a protein that binds both PP1 and P70S6K in mammalian neurons, suggests that P70S6K is excluded from neurabin I/PP1 complexes and requires the displacement of PP1 for recruitment to neurabin I, highlighting a potential interplay between these proteins in regulating downstream events, although this specific interaction's relevance to Xenopus P70S6K dephosphorylation requires further investigation nih.govresearchgate.net.
Allosteric and Conformational Regulation
Allosteric and conformational changes play a significant role in regulating P70S6K activity. Phosphorylation at specific sites, particularly within the C-terminal autoinhibitory domain, is thought to induce conformational changes that relieve inhibitory intramolecular interactions, thereby allowing the kinase domain to become accessible for substrate binding and further activation frontiersin.orgnih.gov. In mammalian cells, phosphorylation of the autoinhibitory domain is proposed to trigger a more relaxed conformation, facilitating phosphorylation at the critical Thr389 site by mTORC1, which is essential for full activation frontiersin.org. While the precise details of allosteric regulation specific to Xenopus P70S6K are not fully elucidated in the provided text, the conservation of key phosphorylation sites and regulatory motifs between Xenopus and mammalian p70S6K suggests that similar allosteric mechanisms are likely in play nih.gov. Conformational changes in kinases can also be induced by interactions with regulatory proteins or by the binding of modulators to allosteric sites distinct from the active site biorxiv.orgresearchgate.net.
Regulation by Calcium Signaling
Calcium signaling has been shown to regulate P70S6K activity in Xenopus eggs. In Xenopus laevis eggs, P70S6K can be activated by the elevation of cellular calcium levels, even in the absence of growth factors nih.gov. This suggests a direct or indirect link between calcium transients and P70S6K activation during events such as fertilization nih.govmdpi.com. The increase in P70S6K activity observed shortly after fertilization in Xenopus embryos correlates with the calcium transient that occurs during egg activation nih.govpsu.edu. This calcium-dependent activation pathway appears to be conserved in other systems as well nih.gov.
Pharmacological Inhibition by Rapamycin and Related Compounds
Rapamycin, a macrolide antibiotic, is a well-established and potent pharmacological inhibitor of the P70S6K pathway nih.govpsu.eduembopress.orgmdpi.com. Rapamycin forms a complex with the immunophilin FKBP12, and this complex specifically targets and inhibits the mechanistic Target of Rapamycin (mTOR), an upstream kinase crucial for P70S6K activation nih.govpsu.eduembopress.orgmdpi.com. Inhibition of mTOR by the rapamycin-FKBP12 complex leads to the rapid deactivation and dephosphorylation of P70S6K nih.govpsu.eduembopress.org.
Studies in Xenopus have utilized rapamycin to investigate the function of P70S6K during oocyte maturation and early embryogenesis nih.govpsu.edu. Incubation of Xenopus oocytes or treatment of embryos with rapamycin has been shown to decrease P70S6K activity to background levels nih.govpsu.edu. This inhibition by rapamycin affects processes regulated by P70S6K, such as the selective translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'-TOP) nih.govpsu.eduembopress.org.
The sensitivity of Xenopus P70S6K to rapamycin highlights the conserved nature of the mTOR-P70S6K signaling axis in this organism and underscores the utility of rapamycin as a tool for studying P70S6K function in Xenopus development nih.govpsu.edu.
Table 1: Pharmacological Inhibitor and Target
| Compound Name | Target | Effect on P70S6K Activity | PubChem CID |
| Rapamycin | mTOR | Inhibition (via mTOR) | 5284616 |
Table 2: Key Regulatory Events and Factors
| Regulatory Mechanism | Key Factors/Events | Effect on P70S6K Activity |
| Dephosphorylation | Protein Phosphatase 1 (PP1) | Deactivation (indirectly via rpS6, potential direct effect) |
| Allosteric/Conformational Change | Phosphorylation at regulatory sites, Protein interactions | Activation or Deactivation (modulation) |
| Calcium Signaling | Elevated intracellular calcium levels | Activation |
| Pharmacological Inhibition | Rapamycin-FKBP12 complex inhibiting mTOR | Deactivation |
V. Developmental Roles of P70s6k in Xenopus Embryogenesis and Oogenesis
Contribution to Oocyte Maturation
Oocyte maturation in Xenopus, triggered by hormonal signals like progesterone (B1679170), involves the resumption of meiosis and cytoplasmic changes necessary for the transition to a fertilizable egg. P70S6K participates in this intricate process, with its activity levels changing significantly upon the induction of maturation.
Progesterone-Induced Meiotic Maturation and P70S6K Activity Profiles
In resting, immature Xenopus oocytes, P70S6K activity is notably high. psu.edunih.govtandfonline.com However, following stimulation with progesterone to induce meiotic maturation, P70S6K activity undergoes a substantial decrease, typically falling to background levels within the first one to two hours. psu.edunih.gov This reduced activity is maintained until the completion of germinal vesicle breakdown (GVBD). psu.edunih.gov While the predominant observation is a decrease in activity, some research has noted a smaller, variable increase in P70S6K activity occurring around the time that 85% of oocytes reach GVBD, a phenomenon that appears dependent on the rate of maturation. embopress.orgnih.govnih.gov Interestingly, the basal activity of P70S6K in oocytes that have been primed with pregnant mare serum gonadotropin is reported to be three to five times higher than in non-primed oocytes, suggesting that the activation of P70S6K is an early event in the maturation pathway. embopress.orgnih.govnih.govcapes.gov.br Progesterone is capable of inducing a significant, up to 10-fold, activation of P70S6K in non-primed oocytes within the initial hour post-induction, a period critical for the early wave of protein synthesis. embopress.orgnih.govnih.govcapes.gov.br
The general trend of P70S6K activity during progesterone-induced Xenopus oocyte maturation is summarized below:
| Oocyte State | P70S6K Activity Level | Timing Relative to Progesterone Induction |
| Resting (Immature) | High | Before induction |
| Early Maturation | Significant decrease | Within 1-2 hours post-induction |
| Around 85% GVBD | Small, variable peak observed | Coincident with GVBD |
| Fully Mature (Egg) | Low | After GVBD |
Impact on Germinal Vesicle Breakdown (GVBD)
Germinal Vesicle Breakdown (GVBD) marks a pivotal step in Xenopus oocyte maturation. Research into the role of P70S6K in this process has yielded findings suggesting it may exert an inhibitory influence on GVBD. Treatment of oocytes with rapamycin (B549165), an inhibitor known to block P70S6K activation, has been observed to accelerate GVBD compared to control oocytes and enhance their sensitivity to progesterone. psu.edunih.govtandfonline.comresearchgate.netglobalauthorid.comnih.gov Conversely, the microinjection of a constitutively active mutant of P70S6K, which is resistant to rapamycin, reversed these effects, leading to a delay in GVBD. psu.edunih.govtandfonline.comresearchgate.netglobalauthorid.comnih.gov These results imply that the elevated P70S6K activity in quiescent oocytes might contribute to maintaining the meiotic arrest at the GV stage and that its subsequent down-regulation is a prerequisite for timely GVBD. However, some studies have concluded that the activation of P70S6K is not a requirement for either progesterone- or insulin-induced meiotic maturation, including the process of GVBD, in Xenopus oocytes. biologists.combiologists.comnih.gov This discrepancy suggests that the role of P70S6K in GVBD might be more complex or context-dependent.
P70S6K Activity Profile During Early Embryonic Development
P70S6K activity continues to be dynamic during the early stages of Xenopus embryonic development, indicating its involvement in developmental events that occur after fertilization.
Peaks of Activity Post-Fertilization, Pre-Midblastula Transition, and During Gastrulation
Analysis of P70S6K activity during early Xenopus embryogenesis has revealed specific periods of heightened kinase activity. Three distinct peaks of P70S6K activity have been identified: one occurring immediately after fertilization, another shortly before the midblastula transition (MBT), and a third during gastrulation. psu.edunih.govtandfonline.comresearchgate.netglobalauthorid.comnih.gov The MBT is a critical developmental landmark in Xenopus characterized by the initiation of zygotic gene transcription and a change in the cell cycle timing. The surge in P70S6K activity preceding the MBT suggests a potential preparatory role for this transition. The subsequent peak during gastrulation, a period of significant cell movements and tissue rearrangements, further points to the involvement of P70S6K in these dynamic morphogenetic processes.
Regulation of Maternal mRNA Translation during Early Development
Early embryonic development in Xenopus relies heavily on the translation of maternal mRNAs stored within the oocyte cytoplasm. P70S6K is recognized for its role in translational control, particularly its influence on the translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'-TOP). Research in Xenopus indicates that P70S6K contributes to the selective modulation of translational capacity for mRNAs that lack a 5'-TOP sequence during both oocyte maturation and early embryogenesis. psu.edunih.govtandfonline.comglobalauthorid.comnih.gov Inhibition of P70S6K activation using rapamycin has been shown to impact the translation of specific maternal mRNAs. For example, mos mRNA, which does not possess a 5'-TOP, was translated earlier, and higher levels of Mos protein were produced in oocytes treated with rapamycin. psu.edunih.govglobalauthorid.comnih.gov Similarly, in fertilized eggs, rapamycin treatment led to increased translation of the Cdc25A phosphatase, another protein lacking a 5'-TOP. psu.edunih.govtandfonline.comglobalauthorid.comnih.gov These findings suggest that the fluctuations in P70S6K activity contribute to the precise temporal and quantitative control of translation for specific maternal mRNAs essential for proper early development.
Role in Organogenesis and Specific Tissue Development in Xenopus
The ribosomal protein S6 kinase (P70S6K), a key downstream effector of the mTOR signaling pathway, plays a crucial role in regulating protein synthesis, cell growth, and cell cycle progression in response to growth factors and nutrients. These fundamental cellular processes are essential for the complex events of organogenesis and tissue development during embryonic development. In Xenopus, P70S6K activity has been investigated during oocyte maturation and early embryogenesis, showing dynamic changes with peaks observed after fertilization, before the midblastula transition, and during gastrulation psu.edu.
While P70S6K's general involvement in growth and proliferation pathways is well-established and highly relevant to development, specific detailed research findings solely focused on its precise role in the morphogenesis and differentiation of individual organs or tissues during Xenopus organogenesis are not extensively detailed in the immediately available literature. Studies indicate that a transcript for a highly homologous S6 kinase is upregulated in all tissues examined in Xenopus nih.gov.
Studies on nutrient restriction in Xenopus neural progenitors have shown that levels of phosphorylated ribosomal protein S6 (p-rS6), a downstream target of mTOR/S6K signaling, are responsive to nutrient availability and correlate with neural progenitor cell division, suggesting a link between this pathway and neural tissue development under varying conditions biologists.com. However, this research primarily focuses on the response to environmental cues rather than the intrinsic role of P70S6K in the developmental patterning or differentiation of neural tissue during organogenesis.
Vi. Methodological Approaches and Research Techniques in Xenopus P70s6k Studies
Molecular Cloning and Gene Manipulation in Xenopus
Molecular cloning and gene manipulation techniques are fundamental for studying the function of p70S6K by allowing for the isolation, amplification, and modification of its genetic sequence.
cDNA Cloning and Expression Systems in Xenopus laevis
The study of Xenopus p70S6K has involved the cloning of its cDNA. Earlier research identified a PCR product encoding a maternal form of p70S6K from Xenopus laevis. psu.eduresearchgate.net Hybridization screening of a X. laevis cDNA library, specifically one generated from defolliculated oocytes, has been used to identify clones containing the p70S6K sequence. psu.eduresearchgate.netnih.gov For instance, screening of a λgt10 cDNA library with probes corresponding to rat p70S6K cDNA and a partial X. laevis cDNA clone revealed multiple clones with a 1.7-kb insert. psu.eduresearchgate.netnih.gov This insert contains a large open reading frame encoding a protein with high amino acid identity (93%) to mammalian p70S6K. psu.edunih.gov These cloned cDNAs can then be used in expression systems to produce the p70S6K protein for further study. Transient expression of p70S6K cDNA in cell lines like COS cells can result in increased S6 kinase activity. nih.gov
Site-Directed Mutagenesis for Functional Characterization
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the p70S6K cDNA sequence to study the functional importance of particular amino acid residues or domains. elifesciences.orguib.nonih.gov By altering specific phosphorylation sites, for example, researchers can investigate their roles in kinase activation and regulation. Studies on p70S6K in other systems have utilized site-directed mutagenesis to understand the impact of mutations on its activity and interaction with regulatory proteins like PKCζ. nih.gov This approach allows for the creation of kinase-inactive mutants or constitutively active forms, which are valuable tools for dissecting signaling pathways. nih.gov For instance, a rapamycin-insensitive, constitutively active mutant of rat p70S6K was used in Xenopus oocytes to reverse the effects of rapamycin (B549165) treatment. nih.govtandfonline.com
RNA Interference (RNAi) and Morpholino-Mediated Knockdown Strategies
RNA interference (RNAi) and Morpholino-mediated knockdown are techniques used to reduce the expression levels of p70S6K to study the consequences of its depletion on cellular processes and development in Xenopus. Morpholino oligonucleotides (MOs) are synthetic antisense reagents that can inhibit gene function by preventing mRNA translation or splicing. nih.govnih.govgene-tools.compsu.edu MOs are commonly microinjected into early Xenopus embryos. nih.govnih.govgene-tools.com This approach has been widely used in developmental biology due to the relative non-toxicity of Morpholinos compared to other antisense methods. gene-tools.com RNAi, typically using short double-stranded RNAs (dsRNAs) or short hairpin RNAs (shRNAs), can also be applied to Xenopus embryos to suppress gene function. frontiersin.orgnih.gov While applying RNAi to Xenopus laevis embryos was initially challenging, studies have demonstrated its effectiveness under appropriate conditions, such as using short dsRNAs and controlling temperature. nih.gov Co-expression of Argonaute2 has been shown to enhance shRNA-induced RNAi efficiency in Xenopus CNS neurons. frontiersin.org
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are essential for measuring p70S6K protein levels, determining its phosphorylation status, and quantifying its kinase activity.
In Vitro Kinase Activity Measurements with Recombinant P70S6K
In vitro kinase assays are used to directly measure the enzymatic activity of p70S6K. These assays typically involve incubating recombinant p70S6K with a substrate, such as ribosomal protein S6 or a peptide derived from it, in the presence of ATP. psu.eduuib.nomdpi.compromega.combpsbioscience.com The phosphorylation of the substrate is then measured, often by detecting the incorporation of radioactive phosphate (B84403) from [³²P]-ATP or using methods like the ADP-Glo™ Kinase Assay, which measures the ADP produced during the reaction. mdpi.compromega.combpsbioscience.com Recombinant p70S6K expressed in systems like Sf21 insect cells or purified from E. coli can be used for these assays. mdpi.compromega.com In Xenopus studies, immunoprecipitated p70S6K from oocyte or embryo extracts has been assayed for its ability to phosphorylate ribosomal protein S6 or 40S ribosomal subunits. psu.edunih.gov
An example of data from an in vitro kinase assay showing the phosphorylation of a substrate by recombinant p70S6K can be represented as follows (hypothetical data based on assay principles):
| Assay Condition | Substrate | Recombinant p70S6K | [³²P]-ATP | Kinase Activity (Arbitrary Units) |
| Control | S6 Peptide | - | + | Low |
| Active p70S6K | S6 Peptide | + | + | High |
| Active p70S6K + Inhibitor | S6 Peptide | + | + | Reduced |
Note: This is a representative example of how in vitro kinase assay data might be presented, illustrating the principle of measuring substrate phosphorylation in the presence or absence of active kinase and inhibitors.
Immunoprecipitation and Western Blotting for Phosphorylation Status and Protein Levels
Immunoprecipitation and Western blotting are widely used techniques to analyze the levels and phosphorylation status of p70S6K protein in Xenopus samples. Immunoprecipitation involves using a specific antibody to isolate p70S6K from cell or tissue extracts. psu.edunih.govnih.gov The immunoprecipitated protein can then be subjected to Western blotting. Western blotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to p70S6K or its phosphorylated forms. psu.edunih.govnih.govcellsignal.com
Using antibodies that recognize specific phosphorylation sites on p70S6K or its substrate, ribosomal protein S6, allows researchers to assess the activation state of the kinase pathway. cellsignal.com For example, antibodies recognizing ribosomal protein S6 phosphorylated at specific serine residues (e.g., Ser235/236) are used as indicators of p70S6K activity. cellsignal.com Western blotting has confirmed that electrophoretic shifts in p70S6K bands correlate with changes in its kinase activity during Xenopus oocyte maturation and embryogenesis. psu.edunih.gov These shifts are often due to differential phosphorylation, with more highly phosphorylated forms migrating slower on SDS-PAGE gels. nih.gov Western blotting can also distinguish between the p70 and p85 isoforms of S6K, which are derived from the same gene through alternative translation initiation. psu.edunih.govnih.govcellsignal.com
Data from Western blot analysis can illustrate changes in protein levels or phosphorylation. For example (hypothetical representation):
| Sample Source | Antibody Used | Band Size (kDa) | Relative Protein/Phosphorylation Level |
| Resting Oocytes | Anti-p70S6K | ~70, ~85 | Baseline |
| Progesterone-Treated Oocytes | Anti-p70S6K | ~70, ~85 (shifted bands) | Increased (due to phosphorylation) |
| Progesterone-Treated Oocytes | Anti-Phospho-S6 (Ser235/236) | ~30 | Increased |
| Embryonic Stage (Peak Activity) | Anti-p70S6K | ~70, ~85 (shifted bands) | Higher |
Note: This is a representative example illustrating how Western blot data might show changes in p70S6K mobility due to phosphorylation and increased levels of phosphorylated S6.
Mass Spectrometry-Based Proteomics for Substrate and Interaction Partner Identification
Mass spectrometry-based proteomics is a powerful tool utilized to identify protein substrates and interaction partners of kinases like P70S6K. This technique allows for the large-scale analysis of proteins within a sample, enabling the identification of proteins that are phosphorylated by the kinase (substrates) or proteins that physically associate with it (interaction partners). Affinity purification coupled with mass spectrometry (AP-MS) is a widely used method for identifying protein interaction networks. wayne.edu This involves isolating the protein of interest, such as Xenopus P70S6K, along with its bound partners, and then using mass spectrometry to identify the co-purified proteins. Mass spectrometry is highly sensitive for the global identification and quantification of proteins, protein-protein interactions, and post-translational modifications like phosphorylation. wayne.edu Phosphoproteomics, a specific application of mass spectrometry, focuses on identifying and quantifying phosphorylated proteins and their specific phosphorylation sites, which can reveal kinase substrates. utrgv.eduethz.ch Databases compiling known kinase-substrate interactions can be used in conjunction with phosphoproteomic data to infer kinase-substrate relationships. utrgv.edu While specific mass spectrometry data for Xenopus P70S6K substrates and interaction partners were not detailed in the provided search results, these techniques are broadly applicable and essential for elucidating the molecular network in which P70S6K functions. Studies in other systems, such as the analysis of p70-S6K1 and p54-S6K2 interactomes in HEK293 cells using immunoprecipitation followed by mass spectrometry, demonstrate the utility of this approach for S6K family members. nih.gov
Cell Biological Techniques in Xenopus Oocytes and Embryos
Xenopus oocytes and embryos offer a valuable model system for studying cellular processes due to their large size and external development, which are amenable to various manipulations. cshlpress.comnih.gov Several cell biological techniques are routinely applied to investigate the function and localization of proteins like P70S6K in this system.
Microinjection for Gain- and Loss-of-Function Studies
Microinjection is a fundamental technique in Xenopus research, allowing the introduction of various molecules, such as mRNA, DNA, proteins, or morpholino oligonucleotides, directly into oocytes or embryos. singerinstruments.comnih.gov This enables researchers to perform gain-of-function studies by overexpressing a protein or loss-of-function studies by introducing inhibitors or molecules that reduce protein expression or activity. singerinstruments.comembopress.org The National Xenopus Resource utilizes microinjection extensively for gain- and loss-of-function studies, as well as for generating transgenic and knock-out lines. singerinstruments.com Microinjection into one-cell stage embryos or later stages allows for targeting specific cells or lineages during development. singerinstruments.com For instance, overexpression of proteins via mRNA microinjection in Xenopus oocytes has been used to investigate their roles in signaling pathways. embopress.org
Live-Cell Imaging and Fluorescent Reporter Assays
Live-cell imaging techniques, often coupled with fluorescent reporter assays, are employed to visualize dynamic cellular processes and protein behavior in real-time within living Xenopus oocytes and embryos. Fluorescent reporters, such as green fluorescent protein (GFP) or photoconvertible proteins like Kaede, can be genetically fused to proteins of interest or used in conjunction with regulatory elements of mRNAs to monitor protein synthesis, localization, and dynamics. nih.govpromegaconnections.com Microinjection of mRNA encoding fluorescent reporter proteins allows for their expression within Xenopus cells. nih.gov Photoconvertible fluorescent proteins are particularly useful for visualizing de novo protein synthesis, as newly synthesized proteins can be distinguished by a change in fluorescence color after targeted light activation. nih.gov Live-cell imaging with fluorescent reporters provides spatial and temporal information about protein dynamics and cellular events. promegaconnections.com
Cell Fractionation Studies for Subcellular Localization
Cell fractionation is a biochemical technique used to separate different cellular compartments, such as the cytoplasm and nucleus. This allows for the determination of the subcellular localization of a protein of interest. By analyzing the presence of a protein in different fractions, researchers can infer its distribution within the cell. mdpi.com While not specific to Xenopus in the provided results, cell fractionation has been used to examine the subcellular localization of p70s6k in other cell types, demonstrating its utility for this protein. pnas.org Subcellular fractionation protocols typically involve cell lysis followed by differential centrifugation to isolate various organelles and cellular components. mdpi.com The isolated fractions can then be analyzed by techniques such as Western blotting to detect the protein of interest in each compartment. mdpi.com
Bioinformatic and Comparative Genomic Analyses
Bioinformatic and comparative genomic analyses play a vital role in understanding the evolutionary history, conservation, and potential functions of proteins like Xenopus P70S6K by comparing its sequence and genomic context across different species.
Sequence Conservation Analysis of Xenopus P70S6K Homologs
Sequence conservation analysis involves comparing the amino acid or nucleotide sequences of a gene or protein across different species to identify conserved regions. Highly conserved regions often indicate functional importance. Comparative genomic analysis in Xenopus and other vertebrates has revealed high levels of conservation in various gene families. nih.govscience.gov For P70S6K, studies have shown that a homologous sequence of rat p70s6k is present as a maternal transcript in Xenopus laevis oocytes, exhibiting a high degree of amino acid identity (97%) over a significant region. nih.gov Analyzing the conservation of P70S6K sequences across different Xenopus species (e.g., X. laevis and X. tropicalis) and comparing them to homologs in other vertebrates provides insights into the evolutionary pressures that have shaped the protein and conserved its critical functional domains. nih.govbiorxiv.org These analyses can help predict conserved regulatory motifs, phosphorylation sites, or interaction domains, guiding further experimental investigations.
6.4.2. Ortholog Identification and Functional Comparison
Ortholog identification and functional comparison are critical steps in understanding the evolutionary conservation and divergent roles of proteins like p70S6K across different species. Studies in Xenopus have leveraged the evolutionary distance from mammals to highlight both conserved and species-specific aspects of p70S6K function mdpi.com.
Early research utilized oligonucleotide primers derived from the DNA sequence of rat p70S6K to identify homologous sequences in Xenopus laevis oocytes via polymerase chain reaction (PCR) embopress.orgnih.gov. This approach successfully demonstrated the presence of a maternal transcript encoding a protein with high amino acid identity (97%) to mammalian p70S6K over a 665 bp region embopress.orgnih.gov. Hybridization screening of a Xenopus laevis cDNA library with rat and Xenopus probes further identified multiple clones, including one with a 1.7-kb insert containing an open reading frame encoding a sequence with 93% identity to mammalian p70S6K nih.govpsu.edu. This high degree of sequence conservation, particularly in the kinase domain, underscores the fundamental role of this protein family across vertebrates.
The Alliance of Genome Resources and OrthoDB provide resources for identifying orthologs of ribosomal protein S6 kinase genes, including those in Xenopus laevis and Xenopus tropicalis, and comparing them to human orthologs like RPS6KA1 and RPS6KA6 orthodb.orgalliancegenome.orgalliancegenome.org. These databases facilitate the comparison of gene information, predicted protein sequences, and functional annotations across species alliancegenome.orgalliancegenome.org. For instance, Xenopus laevis rps6ka1.L is predicted to be orthologous to human RPS6KA1 and share functions related to intracellular signal transduction alliancegenome.org. Similarly, Xenopus laevis rps6ka6.S is orthologous to human RPS6KA6 and also predicted to be involved in intracellular signal transduction alliancegenome.org.
Functional comparisons have revealed both similarities and differences in p70S6K activity and regulation between Xenopus and mammalian systems. In mammalian cells, p70S6K is a key regulator of translational control in response to growth factors and plays a significant role in cell proliferation nih.govpsu.edu. The mTOR-S6K1 pathway, which involves p70S6K, is conserved and regulated by factors like FGF1 in mammalian systems mdpi.com.
In Xenopus laevis oocytes, p70S6K is present as a maternal transcript embopress.orgnih.gov. Its activity profile changes dramatically during progesterone-induced oocyte maturation and early embryogenesis nih.govpsu.edu. While initially thought to be the sole S6 kinase in oocytes, studies have indicated that p90Rsk also phosphorylates ribosomal protein S6 during maturation nih.gov. However, p70S6K exhibits higher specificity and affinity for S6 compared to p90Rsk in mammalian systems, suggesting a potentially distinct or complementary role in Xenopus embopress.org.
Research findings indicate that the phosphorylation sites in downstream mTORC1 effectors, including p70S6K, are conserved between Xenopus laevis and human homologues researchgate.net. This conservation extends to the epitope recognition regions of anti-human antibodies, which is crucial for detecting Xenopus mTORC1 components via Western blotting researchgate.net. The average sequence conservation of Xenopus laevis mTORC1 amino acid sensing components to their human homologues is notably high, averaging 81.2%, which is significantly above the global average for all open reading frames researchgate.net.
The presence of two isoforms of p70S6K, approximately 70 kDa and 85 kDa, has been observed in Xenopus oocyte extracts, recognized by anti-p70S6K antibodies nih.govpsu.edu. The activation of p70S6K is an early event in progesterone-induced maturation, with a significant increase in activity observed within 1 hour post-induction embopress.orgnih.gov.
The identification and functional comparison of Xenopus p70S6K orthologs have been facilitated by various research techniques, including PCR, cDNA library screening, Northern blotting, Western blotting with cross-reactive antibodies, and activity assays embopress.orgnih.govnih.govpsu.edu. These methods have allowed researchers to clone the Xenopus homologue, analyze its expression pattern, assess its kinase activity, and compare its characteristics to those of its mammalian counterparts.
Here is a summary of some comparative findings:
| Feature | Xenopus laevis p70S6K | Mammalian p70S6K | Reference |
| Sequence Identity | ~93% amino acid identity to mammalian p70S6K (full length) | - | nih.govpsu.edu |
| Sequence Identity (665 bp) | 97% amino acid identity to rat p70S6K | - | embopress.orgnih.gov |
| Isoforms | ~70 kDa and ~85 kDa observed | p70 and p85 isoforms encoded by a single gene | nih.govnih.govpsu.edu |
| Maternal Transcript | Present in oocytes | - | embopress.orgnih.gov |
| Role in Oocyte Maturation | Activity changes significantly, early activation observed | - | embopress.orgnih.govnih.govpsu.edu |
| Role in Embryogenesis | Activity peaks observed at specific stages | Key role in translational control and cell proliferation | nih.govpsu.edu |
| Phosphorylation Sites | Conserved with human homologues | Conserved with Xenopus homologues | researchgate.net |
| Antibody Recognition | Epitopes recognized by anti-human antibodies conserved | Epitopes recognized by anti-Xenopus antibodies? | researchgate.net |
This comparative approach using Xenopus as a model system continues to provide valuable insights into the conserved mechanisms and evolutionary adaptations of the p70S6K signaling pathway.
Vii. Comparative and Evolutionary Aspects of P70s6k
Evolutionary Conservation of P70S6K Across Vertebrates
The p70S6K family of kinases is highly conserved throughout eukaryotes, highlighting its fundamental role in cellular processes like growth and protein synthesis. nih.gov Research in Xenopus laevis eggs first led to the identification of an S6 kinase activity, initially purified as a 90 kDa polypeptide, later recognized as p90 ribosomal S6 kinase (RSK). researchgate.netwikipedia.org Subsequent studies in avian and mammalian systems identified a major ribosomal protein S6 kinase as a 65-70 kDa polypeptide, now referred to as S6K. researchgate.net
The phosphorylation of the 40S ribosomal protein S6 (eS6) at its C-terminus is a conserved event in both mammals and Xenopus. frontiersin.orgnih.gov This phosphorylation is primarily mediated by S6K1 and S6K2 in mammals. frontiersin.orgnih.gov The presence of S6 kinase activity and the phosphorylation of ribosomal protein S6 in Xenopus eggs in response to stimuli like insulin (B600854) underscore the evolutionary conservation of this signaling pathway. nih.govembopress.org
Sequence analysis of S6 kinases across different species, including Xenopus tropicalis and Xenopus laevis, reveals significant homology in key domains, such as the catalytic kinase domain. uniprot.orguniprot.orgmdpi.com For instance, the predicted serine/threonine protein kinase catalytic structural domains of S6K1α and S6K1β in Megalobrama amblycephala (blunt snout bream) show essentially identical nucleotide and amino acid sequences to non-fish species, a finding also verified in several vertebrates. mdpi.com This high degree of sequence similarity in functional domains across vertebrates points to strong evolutionary pressure to maintain the core enzymatic activity of S6 kinases.
Functional Homologies and Divergences with Mammalian P70S6K Orthologs
Xenopus P70S6K shares significant functional homology with its mammalian orthologs, particularly S6K1. Both are activated by the mTOR pathway and play a crucial role in phosphorylating ribosomal protein S6, a key event in initiating protein synthesis. nih.govfrontiersin.orgresearchgate.netmdpi.com Early studies purifying S6 kinase from Xenopus laevis eggs demonstrated its specificity for ribosomal protein S6, similar to the mammalian enzyme. nih.govpnas.org The ability of the purified Xenopus enzyme to incorporate multiple phosphate (B84403) groups onto S6 in vitro, mimicking in vivo phosphorylation in response to progesterone (B1679170), further highlights this functional conservation. nih.govpnas.org
The high sequence identity between Xenopus p70S6K and the mammalian enzyme, including the conservation of phosphorylation sites and regulatory motifs, supports the use of reagents based on mammalian p70S6K for studying the Xenopus enzyme. nih.gov This suggests that the fundamental mechanisms of activation and substrate recognition are conserved.
However, functional divergences also exist. While S6K1 and S6K2 are the primary kinases responsible for eS6 phosphorylation in mammals, residual eS6 phosphorylation can occur via p90 ribosomal protein S6 kinase (RSK) in an S6K null background. frontiersin.orgnih.gov In Xenopus oocyte maturation induced by progesterone, p90Rsk appears to be the rapamycin-resistant kinase responsible for regulating S6 phosphorylation, suggesting a potentially more prominent role for RSK in this specific context compared to the rapamycin-sensitive S6K1 pathway. nih.govnih.gov This contrasts with serum-induced S6 phosphorylation in mammalian cells, which is eliminated by rapamycin (B549165). nih.gov
Another point of comparison lies in the isoforms. Mammalian S6K1 has cytosolic (p70S6K1) and nuclear (p85S6K1) isoforms generated by alternative translation initiation, with p85 containing a nuclear localization signal. researchgate.netmdpi.commedicinacomplementar.com.br While Xenopus p70S6K activity has been studied in the context of oocyte cytoplasm, the presence and specific roles of distinct cytosolic and nuclear isoforms analogous to mammalian p70 and p85 S6K1 in Xenopus are areas of ongoing research. nih.gov
Studies in other organisms, like Arabidopsis, also illustrate functional orthology with mammalian p70S6K, where plant S6K1 and S6K2 are regulated by TOR and RAPTOR, similar to animal cells. oup.com This reinforces the idea of conserved core regulatory pathways for S6 kinases across diverse eukaryotes, while specific nuances may exist in different lineages.
Orthologous Proteins and Their Regulatory Mechanisms (e.g., S6K1, S6K2)
In mammals, the primary orthologs of Xenopus P70S6K are S6K1 (RPS6KB1) and S6K2 (RPS6KB2). researchgate.netfrontiersin.orgnih.gov These two kinases share significant sequence homology, particularly in their kinase and linker domains. researchgate.netnih.govmedicinacomplementar.com.br While both contribute to S6 phosphorylation, studies in mice suggest that S6K2 may play a more significant role in S6 phosphorylation under certain conditions or in specific tissues. mdpi.comacs.org
The regulation of S6K1 and S6K2 is complex and involves multiple phosphorylation events, primarily downstream of the PI3K/mTOR pathway. researchgate.netmdpi.comacs.org mTORC1 is a key upstream kinase that phosphorylates a critical site (Thr389 in human S6K1) required for full activation. researchgate.netmedicinacomplementar.com.bracs.org PDK1 also phosphorylates S6Ks on the activation loop. medicinacomplementar.com.bracs.org
While the core regulatory mechanisms involving mTOR and PDK1 are conserved, there can be differences in the precise details and the involvement of other pathways. For example, in mammals, the MAPK/ERK pathway can also contribute to S6 phosphorylation, particularly at Ser235/236 sites, and this can be mediated by p90 RSK (RPS6KA1-4). frontiersin.orgmdpi.comnih.govfrontiersin.org As noted earlier, RSK appears to play a significant role in S6 phosphorylation during Xenopus oocyte maturation. nih.govnih.gov
Mammalian S6K1 and S6K2 also exhibit differences in their subcellular localization and potentially in their specific functions or substrates beyond ribosomal protein S6. S6K1 has both cytosolic and nuclear isoforms, while S6K2 isoforms are primarily nuclear. researchgate.netmdpi.comfrontiersin.org Although less studied than S6K1, S6K2 regulation appears to occur via similar mechanisms, though potentially with some differences in the potency of regulatory domains. medicinacomplementar.com.br
The identification and characterization of multiple S6K-related genes in Xenopus, such as rps6kb1.S and rps6ka6.S, suggest that Xenopus also possesses a repertoire of S6 kinases with potentially overlapping and distinct roles, similar to the mammalian S6K1 and S6K2 and the RSK family. uniprot.orgalliancegenome.org Further research is needed to fully delineate the specific functions and regulatory nuances of each of these orthologs in Xenopus development and physiology.
Here is a table summarizing some of the orthologous proteins and their characteristics:
| Protein Name (Mammalian) | Gene Name (Mammalian) | Key Features | Primary Localization (Mammalian) | Orthologs in Xenopus (Examples) |
| S6K1 (p70S6Kα) | RPS6KB1 | mTORC1 and PDK1 activated, phosphorylates rpS6 | Cytosolic and Nuclear isoforms | p70S6K, rps6kb1.S |
| S6K2 (p70S6Kβ) | RPS6KB2 | mTORC1 and PDK1 activated, phosphorylates rpS6 | Primarily Nuclear isoforms | |
| RSK (p90RSK) | RPS6KA1-4 | MAPK/ERK activated, phosphorylates rpS6 (Ser235/236) | Cytoplasmic, can translocate | p90Rsk, rps6ka6.S |
Note: The table provides examples of Xenopus orthologs based on available information and may not be exhaustive.
Viii. Future Research Directions and Unresolved Questions in Xenopus P70s6k Biology
Elucidation of Novel Substrates and Regulatory Partners of Xenopus P70S6K
While ribosomal protein S6 is a well-established substrate of P70S6K, the identification of additional, potentially novel, substrates in Xenopus remains an important area for future research. Understanding the full spectrum of proteins phosphorylated by Xenopus P70S6K is crucial for deciphering its diverse cellular roles beyond ribosomal function. Recent studies in other systems, for instance, have identified proteins like Gemin2 as novel binding partners and phosphorylation substrates of p70S6K, suggesting the possibility of similar, as yet undiscovered, substrates in Xenopus mdpi.com. Further research is needed to systematically identify these novel substrates, perhaps through unbiased proteomic approaches in different developmental stages or cellular contexts in Xenopus.
Beyond substrates, a comprehensive understanding of the regulatory network controlling Xenopus P70S6K activity requires the identification of all relevant upstream kinases, phosphatases, and interacting proteins. While components of the PI3K/Akt/mTOR pathway are known to regulate P70S6K, the intricacies of these interactions and the potential involvement of other regulatory partners in Xenopus development are not fully elucidated nih.govmdpi.com. Identifying these novel regulatory partners will provide a more complete picture of how P70S6K activity is finely tuned during critical developmental transitions.
Interplay of P70S6K with Other Signaling Networks and Pathways in Xenopus
The activity of P70S6K is integrated within complex cellular signaling networks. While its connection to the mTOR pathway is well-established, the extent and nature of its crosstalk with other crucial signaling cascades in Xenopus development, such as the ERK and Wnt pathways, require further in-depth investigation aacrjournals.orgscispace.comresearchgate.net. Research has indicated potential interplay, for example, between the ERK and P70S6K pathways, where ERK might play a role in P70S6K phosphorylation aacrjournals.org. Similarly, the Wnt pathway has been shown to interact with insulin (B600854) signaling, which is upstream of P70S6K, suggesting potential indirect links scispace.com.
Unresolved questions include how P70S6K signaling influences, and is influenced by, these other pathways in specific Xenopus developmental processes. For instance, understanding the feedback loops and synergistic or antagonistic interactions between P70S6K and other signaling molecules will be critical for comprehending the robustness and plasticity of developmental decisions in Xenopus embryos plos.org. Future studies should aim to map these interactions comprehensively and determine their functional consequences in various Xenopus cell types and developmental stages.
Detailed Kinetic and Structural Analyses of Xenopus P70S6K and its Conformational Dynamics
Detailed kinetic analysis of Xenopus P70S6K activity during different developmental stages and in response to various stimuli is essential to fully characterize its enzymatic properties and regulatory mechanisms. While some studies have examined P70S6K activity profiles during oocyte maturation and early embryogenesis, more comprehensive kinetic studies are needed to understand the precise timing and magnitude of its activation and deactivation in various contexts psu.edunih.gov.
Furthermore, high-resolution structural analysis of Xenopus P70S6K, both in its active and inactive states and in complex with its substrates and regulatory partners, is crucial for understanding the molecular basis of its function and regulation capes.gov.brnih.gov. Such structural information could reveal details about its conformational dynamics, the mechanisms of phosphorylation-induced activation, and how inhibitors or activators interact with the enzyme. While structural studies have been conducted on mammalian p70S6K, specific analyses of the Xenopus homolog could uncover unique features relevant to amphibian development researchgate.net.
Development of Advanced Genetic Tools for Interrogation of P70S6K Function in Xenopus (e.g., precise gene editing)
The advancement of genetic tools in Xenopus is vital for precisely manipulating P70S6K expression and activity to study its function in vivo. While techniques like morpholino knockdown have been utilized, the development and application of more advanced tools, such as precise gene editing using CRISPR/Cas9 technology, offer unprecedented opportunities to create targeted mutations, knock-ins, or tissue-specific knockouts of the Xenopus P70S6K gene genestogenomes.orgpsu.edu.
These advanced genetic tools will enable researchers to investigate the necessity of P70S6K in specific developmental processes with greater precision, bypass potential issues with off-target effects sometimes associated with other methods, and study the consequences of altering specific phosphorylation sites or domains within the protein. Such approaches are critical for definitively establishing the roles of P70S6K in various aspects of Xenopus biology and addressing unresolved questions about its function during development.
Q & A
Q. What is the functional role of P70 protein in Xenopus DNA replication?
P70, identified as the Xenopus homolog of replication protein A (RPA), is essential for assembling pre-replication centers (preRCs) during DNA synthesis. It binds single-stranded DNA and facilitates the formation of pre-initiation complexes, as demonstrated via immunofluorescence and biotin-dUTP incorporation assays in egg extracts. These methods reveal that P70 transiently localizes to ~200 subnuclear foci prior to DNA replication, marking sites of replication initiation .
Q. How is P70 protein experimentally localized and quantified in Xenopus systems?
Immunolocalization using anti-P70 antibodies in Xenopus egg extracts is a primary method. Double-immunofluorescence with biotin-dUTP labeling confirms colocalization of P70 with replication initiation sites. Chromatin-binding assays combined with SDS-PAGE and autoradiography track P70 displacement post-replication . Researchers can access validated antibodies and protocols via Xenbase’s Reagents section .
Q. What databases provide reliable genomic and proteomic data on Xenopus P70?
Xenbase (www.xenbase.org ) integrates P70-related genomic, mRNA, and protein data, including orthology links to human RPA. For proteomic studies, UniProtKB and InterPro offer domain annotations and evolutionary insights. Researchers should cross-reference Xenbase with Textpresso for combinatorial literature mining .
Advanced Research Questions
Q. How do researchers address the inability to use RNAi in early Xenopus embryos for P70 functional studies?
RNAi is ineffective in Xenopus oocytes and early embryos due to absent Ago2 activity . Alternatives include:
- Morpholino antisense oligonucleotides : Knock down P70 mRNA during oocyte maturation.
- CRISPR-Cas9 : Edit P70/RPA genes in zygotes using validated gRNAs (available via Xenbase’s CRISPR support tools) .
- Dominant-negative constructs : Express truncated P70 variants to disrupt preRC assembly in egg extracts .
Q. What experimental designs resolve contradictions in P70’s chromatin association during replication?
Discrepancies in P70 localization (e.g., transient vs. stable chromatin binding) arise from cell cycle stage-specific differences. To address this:
Q. How can proteomic studies of P70 be conducted without a fully sequenced Xenopus genome?
Proteomic workflows using mass spectrometry (MS) rely on mRNA-derived protein reference databases. For Xenopus laevis (a tetraploid species), researchers can:
- Use Xenopus tropicalis (diploid) genomes as proxies via BLASTx (e-value ≤1E-5) .
- Generate custom databases from oocyte/embryo transcriptomes using RNA-seq data .
Q. What advanced imaging techniques reveal P70 dynamics in live Xenopus embryos?
- Fluorescence recovery after photobleaching (FRAP) : Track P70 mobility in preRCs using GFP-tagged RPA subunits.
- Super-resolution microscopy (STORM/PALM) : Resolve sub-100 nm spatial organization of P70 foci in nuclei .
- Electron microscopy with immunogold labeling : Map P70 distribution on decondensed chromatin in egg extracts .
Methodological Resources
- Antibody Validation : Use Xenbase’s antibody wiki to verify cross-reactivity and protocols .
- Data Reproducibility : Replicate preRC assembly in ATP-supplemented, membrane-free egg extracts under controlled ionic conditions (e.g., 2 mM Mg²⁺) .
- Comparative Studies : Leverage Xenbase’s orthology tools to compare P70/RPA functions in human disease models (e.g., cancer, neurodegeneration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
